molecular formula C14H16N2O B12998266 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine

1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine

Cat. No.: B12998266
M. Wt: 228.29 g/mol
InChI Key: MDQCEVVHHUGHTJ-UHFFFAOYSA-N
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Description

1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine is a chemical compound with the molecular formula C₁₄H₁₆N₂O and a molecular weight of 228.29 g/mol . It is a heterocyclic amine that contains a pyridine ring substituted with a phenoxy group and a methyl group. This compound is used primarily in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized using the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Substitution Reactions: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated pyridine derivative.

    Alkylation: The methyl group is introduced via an alkylation reaction using a suitable alkylating agent.

    Amination: The ethanamine side chain is introduced through a reductive amination reaction, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated derivatives, phenols, and alkylating agents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyridines and phenoxy derivatives.

Scientific Research Applications

1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, enzymes, or ion channels, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methyl-6-phenoxypyridin-3-yl)methanamine
  • 1-(2-Methyl-6-phenoxypyridin-3-yl)propanamine
  • 1-(2-Methyl-6-phenoxypyridin-3-yl)butanamine

Uniqueness

1-(2-Methyl-6-phenoxypyridin-3-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethanamine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-(2-methyl-6-phenoxypyridin-3-yl)ethanamine

InChI

InChI=1S/C14H16N2O/c1-10(15)13-8-9-14(16-11(13)2)17-12-6-4-3-5-7-12/h3-10H,15H2,1-2H3

InChI Key

MDQCEVVHHUGHTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC2=CC=CC=C2)C(C)N

Origin of Product

United States

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